An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzonitrile for Advanced Research
An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzonitrile for Advanced Research
This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-5-nitrobenzonitrile, a key chemical intermediate for professionals in drug development and specialized organic synthesis. Moving beyond a simple data sheet, this document offers insights into the compound's structural characterization, expected physicochemical properties, reactivity, and the rigorous protocols required for its validation and safe handling in a research environment.
Core Molecular Identity and Significance
4-Bromo-2-fluoro-5-nitrobenzonitrile (CAS No. 893615-25-3) is a polysubstituted aromatic compound of significant interest in medicinal and materials chemistry.[1] Its molecular architecture, featuring four distinct functional groups—nitrile (C≡N), nitro (NO₂), bromo (Br), and fluoro (F)—on a benzene scaffold, provides a versatile platform for complex molecular engineering. Each group offers a specific reaction site, allowing for controlled, sequential chemical transformations. This makes it a valuable building block for synthesizing targeted pharmaceuticals and agrochemicals, where precise molecular tailoring is paramount for biological activity.[1]
The strategic placement of these groups influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitrile and nitro groups, combined with the halogen substituents, activates the aromatic ring for certain reactions while deactivating it for others, offering chemists a high degree of synthetic control.
Molecular Structure Diagram
Caption: 2D structure of 4-Bromo-2-fluoro-5-nitrobenzonitrile.
Table 1: Compound Identifiers and Core Data
| Property | Value | Source(s) |
| CAS Number | 893615-25-3 | [2][3] |
| Molecular Formula | C₇H₂BrFN₂O₂ | [1][3] |
| Molecular Weight | 245.01 g/mol | [1][3][4] |
| IUPAC Name | 4-bromo-2-fluoro-5-nitrobenzonitrile | [4] |
| InChI Key | AKDJYVCDRJPTJU-UHFFFAOYSA-N | [4] |
| Synonyms | Benzonitrile, 4-bromo-2-fluoro-5-nitro- | [2][4] |
| Canonical SMILES | C1=C(C(=CC(=C1[O-])Br)F)C#N | [4] |
| Purity (Typical) | ≥97% | [3] |
| Storage Conditions | Store at room temperature, sealed in a dry environment. | [3] |
Physicochemical Properties: A Data-Driven Assessment
While extensive experimental data for this specific compound is not widely published, we can leverage computational models and compare them with data from structural analogs to establish a reliable physicochemical profile.
Table 2: Computed and Estimated Physical Properties
| Property | Value / Description | Basis / Source(s) |
| Melting Point (mp) | ~70-85 °C (Estimated) | Estimation: Based on the reported melting point of 2-Fluoro-5-nitrobenzonitrile (76-80 °C). |
| Boiling Point (bp) | Data not available; likely decomposes at high temperatures before boiling at atmospheric pressure. | General chemical knowledge of polysubstituted nitroaromatics. |
| Appearance | Expected to be a white to pale yellow crystalline solid. | Inference: Based on the appearance of related nitrobenzonitrile derivatives. |
| XLogP3 (Lipophilicity) | 2.3 | Computed: PubChem.[4] |
| Polar Surface Area | 69.6 Ų | Computed: PubChem.[4] |
| Hydrogen Bond Donors | 0 | Computed: PubChem.[4] |
| Hydrogen Bond Acceptors | 4 (Nitrile N, two Nitro O, Fluoro F) | Computed: PubChem.[4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone, DMSO) and insoluble in water. | Inference: Based on its computed lipophilicity (XLogP3) and non-polar structure. |
Note: The lack of published experimental melting and boiling points is common for specialized intermediates. It is imperative that researchers verify these properties upon receipt of a new batch as part of routine quality control.
Quality Control Workflow: A Protocol for Structural Validation
For any research, especially in drug development, the structural identity and purity of starting materials are non-negotiable. The following workflow outlines the necessary steps to validate a sample of 4-Bromo-2-fluoro-5-nitrobenzonitrile. This process acts as a self-validating system, ensuring the material's integrity before its inclusion in a synthetic route.
Validation Workflow Diagram
Caption: A typical experimental workflow for the quality control and structural validation of a new chemical sample.
Detailed Protocols for Spectroscopic Characterization
The following protocols provide the technical detail necessary for a researcher to perform the validation outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the carbon-hydrogen-fluorine framework of the molecule.
-
Protocol:
-
Sample Preparation: Accurately weigh and dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals: The spectrum will be simple, showing two doublets in the aromatic region (approx. 7.5-8.5 ppm). Each signal will correspond to one of the two aromatic protons. The coupling constants will be indicative of their positions relative to the fluorine atom.
-
Expected ¹⁹F NMR Signals: A single signal is expected, with its chemical shift and coupling to the adjacent protons confirming the fluorine's position.
-
Expected ¹³C NMR Signals: Seven distinct signals are expected: one for the nitrile carbon (~115 ppm), six for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded to F and Br will show characteristic splitting patterns or shifts.
-
-
Expert Insight: The choice of solvent is critical. While CDCl₃ is standard, DMSO-d₆ may be required if solubility is poor. The key to structural confirmation lies in analyzing the coupling constants (J-values) between ¹H-¹H and ¹H-¹⁹F nuclei, which definitively establishes the substitution pattern on the ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
Sample Preparation: Prepare a sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid is placed directly on the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Key Expected Vibrational Frequencies:
-
~2230 cm⁻¹: Sharp, strong peak characteristic of the nitrile (C≡N) stretch.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretches.
-
~1250-1000 cm⁻¹: C-F and C-Br stretching vibrations.
-
-
-
Trustworthiness Check: The presence of all these characteristic peaks provides high confidence in the presence of the required functional groups. The absence of a broad peak around 3200-3500 cm⁻¹ confirms the lack of O-H or N-H groups, verifying purity.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental formula.
-
Protocol:
-
Sample Introduction: Introduce the sample via a suitable method, such as direct infusion for Electrospray Ionization (ESI) or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Data Acquisition: Acquire a high-resolution mass spectrum (HRMS).
-
Expected Result: The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the spectrum will show two peaks of nearly equal intensity separated by 2 m/z units.
-
[M]⁺ Peak for C₇H₂⁷⁹BrFN₂O₂: Expected m/z ≈ 243.9284
-
[M+2]⁺ Peak for C₇H₂⁸¹BrFN₂O₂: Expected m/z ≈ 245.9263
-
-
-
Authoritative Grounding: An HRMS result matching this isotopic pattern and accurate mass to within 5 ppm provides definitive confirmation of the elemental composition, leaving no ambiguity about the molecular formula.
Inferred Safety Profile and Handling Procedures
No specific Safety Data Sheet (SDS) for 4-Bromo-2-fluoro-5-nitrobenzonitrile is widely available. Therefore, a conservative safety profile must be inferred from structurally similar hazardous compounds, such as other halogenated nitrobenzenes.[5][6][7] This inferred profile is for guidance only; users must consult the official SDS from their supplier before any handling.
Table 3: Inferred GHS Hazard Classification
| Hazard Class | Category | Inferred Hazard Statement(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation. |
Recommended Handling Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
-
First Aid (General Guidance):
-
In case of skin contact: Immediately wash with plenty of soap and water.[7]
-
In case of eye contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[7]
-
If inhaled: Move the person to fresh air.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[6]
-
In all cases of exposure, seek immediate medical attention and provide the attending physician with the compound's SDS.
-
References
-
MySkinRecipes. 4-Bromo-2-fluoro-5-nitrobenzonitrile. [Link]
-
PubChem. 4-Bromo-2-fluoro-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
PubChem. 4-Bromo-2-fluoro-5-methylbenzonitrile. National Center for Biotechnology Information. [Link]
Sources
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- 2. 4-Bromo-2-fluoro-5-nitrobenzonitrile | 893615-25-3 [sigmaaldrich.com]
- 3. chiralen.com [chiralen.com]
- 4. 4-Bromo-2-fluoro-5-nitrobenzonitrile | C7H2BrFN2O2 | CID 53415013 - PubChem [pubchem.ncbi.nlm.nih.gov]
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